N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that features a benzoxadiazole ring system substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by bromination and subsequent amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form different oxidation states.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methyl-5-nitrophenyl)acetamide
- N-(2-bromo-5-nitrophenyl)acetamide
Uniqueness
N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its benzoxadiazole ring system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-bromo-4-methyl-5-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN5O5/c1-6-4-7(14)10(5-11(6)18(20)21)15-9-3-2-8-12(17-24-16-8)13(9)19(22)23/h2-5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLARSBRGGAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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